molecular formula C41H62O2 B074686 (5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,27E)-2,7,11,15,20,24,28,32-octamethyltritriaconta-5,7,9,11,13,15,17,19,21,23,27-undecaene-2,32-diol CAS No. 1191-20-4

(5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,27E)-2,7,11,15,20,24,28,32-octamethyltritriaconta-5,7,9,11,13,15,17,19,21,23,27-undecaene-2,32-diol

Cat. No. B074686
CAS RN: 1191-20-4
M. Wt: 586.9 g/mol
InChI Key: RCMFBNYLAQKETI-NMLMZKLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyspheroidene is a xanthophyll.

Scientific Research Applications

Polyene Biosynthesis in Basidiomycete

A study on a basidiomycete fungus revealed its ability to produce yellow pigments after physical injury. Two pigments, structurally similar to the queried polyene, were isolated. These compounds showed potential for insecticidal and anticancer properties. The study highlights the role of such polyenes in natural defense mechanisms and their potential biomedical applications (Schwenk et al., 2014).

Brominated Fatty Acids in Marine Sponges

Research on marine sponges identified unique brominated fatty acids with structures akin to the polyene . These compounds have not been commonly found in marine invertebrates. This discovery opens up avenues for exploring marine organisms as sources of novel polyene-like compounds with potential pharmacological uses (Brantley et al., 1995).

Cytotoxic Compounds in Red Sea Sponge

A Red Sea sponge study isolated compounds structurally related to the polyene. These demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential in cancer research and treatment (El-Gamal et al., 2016).

Synthesis and Applications in Membrane Studies

Research on the synthesis of long-chain n-3 and n-6 fatty acids, including polyenes similar to the queried compound, demonstrated their utility in fluorescence techniques and UV light-induced cross-linking in membrane studies. This highlights the relevance of such polyenes in understanding cell membrane dynamics and interactions (Kuklev & Smith, 2004).

properties

CAS RN

1191-20-4

Product Name

(5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,27E)-2,7,11,15,20,24,28,32-octamethyltritriaconta-5,7,9,11,13,15,17,19,21,23,27-undecaene-2,32-diol

Molecular Formula

C41H62O2

Molecular Weight

586.9 g/mol

IUPAC Name

(5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,27E)-2,7,11,15,20,24,28,32-octamethyltritriaconta-5,7,9,11,13,15,17,19,21,23,27-undecaene-2,32-diol

InChI

InChI=1S/C41H62O2/c1-34(23-15-26-37(4)28-17-25-36(3)22-13-14-32-40(7,8)42)20-11-12-21-35(2)24-16-27-38(5)29-18-30-39(6)31-19-33-41(9,10)43/h11-13,15-17,20-28,30,42-43H,14,18-19,29,31-33H2,1-10H3/b12-11+,22-13+,23-15+,24-16+,28-17+,34-20+,35-21+,36-25+,37-26+,38-27+,39-30+

InChI Key

RCMFBNYLAQKETI-NMLMZKLPSA-N

Isomeric SMILES

C/C(=C\CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CCC(C)(C)O)/C)/C)/CCCC(C)(C)O

SMILES

CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCCC(C)(C)O)C)C)CCCC(C)(C)O

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCCC(C)(C)O)C)C)CCCC(C)(C)O

synonyms

1'-methoxy-3',4'-didehydro-1,2,7,8,1',2'-hexahydro-psi,psi-caroten-1-ol
hydroxyspheroidene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,27E)-2,7,11,15,20,24,28,32-octamethyltritriaconta-5,7,9,11,13,15,17,19,21,23,27-undecaene-2,32-diol
Reactant of Route 2
(5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,27E)-2,7,11,15,20,24,28,32-octamethyltritriaconta-5,7,9,11,13,15,17,19,21,23,27-undecaene-2,32-diol
Reactant of Route 3
(5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,27E)-2,7,11,15,20,24,28,32-octamethyltritriaconta-5,7,9,11,13,15,17,19,21,23,27-undecaene-2,32-diol
Reactant of Route 4
(5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,27E)-2,7,11,15,20,24,28,32-octamethyltritriaconta-5,7,9,11,13,15,17,19,21,23,27-undecaene-2,32-diol
Reactant of Route 5
(5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,27E)-2,7,11,15,20,24,28,32-octamethyltritriaconta-5,7,9,11,13,15,17,19,21,23,27-undecaene-2,32-diol
Reactant of Route 6
(5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,27E)-2,7,11,15,20,24,28,32-octamethyltritriaconta-5,7,9,11,13,15,17,19,21,23,27-undecaene-2,32-diol

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